

Theoretical calculations on Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate

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Compound of Interest

Compound Name: **Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate**

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An In-Depth Technical Guide on the Theoretical Calculations of **Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate**

This guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of **Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate**. It is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry. The methodologies and data presented are based on studies of structurally related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives, offering a robust framework for investigating the target molecule.

Introduction

Pyrazolo[1,5-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. These activities include potential applications as anti-inflammatory, anticancer, and antimicrobial agents.^{[1][2]} Theoretical calculations play a crucial role in understanding the structural, electronic, and reactivity properties of these molecules, thereby guiding the design and synthesis of new, more potent drug candidates. This document outlines the key computational methods used to study **Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate** and presents expected theoretical data based on analogous compounds.

Computational Methodologies

A variety of computational methods are employed to investigate the properties of pyrazolo[1,5-a]pyridine derivatives. The most common approaches are Density Functional Theory (DFT) for quantum chemical calculations and molecular docking for studying protein-ligand interactions.

Density Functional Theory (DFT) Calculations

DFT is a powerful method for studying the electronic structure of molecules. It is frequently used to determine optimized geometries, vibrational frequencies, and a range of electronic properties.

Protocol for DFT Calculations:

- Structure Optimization: The initial geometry of **ethyl pyrazolo[1,5-a]pyridine-2-carboxylate** is built using a molecular editor and then optimized to find the lowest energy conformation. A commonly used functional and basis set for this purpose is B3LYP/6-311G(d,p).[\[3\]](#)
- Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.
- Electronic Property Calculations: Key electronic properties are then calculated, including:
 - Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[\[4\]](#)
 - Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify the electron-rich and electron-poor regions of the molecule, which is crucial for understanding intermolecular interactions.[\[4\]](#)
 - Global Reactivity Descriptors: Parameters such as electronegativity, hardness, and softness are calculated from the HOMO and LUMO energies to provide further insights into the molecule's reactivity.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.

Protocol for Molecular Docking:

- Ligand and Protein Preparation: The 3D structure of **ethyl pyrazolo[1,5-a]pyridine-2-carboxylate** is prepared by energy minimization. The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.
- Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to place the ligand into the active site of the protein. The program explores various conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.
- Analysis of Results: The resulting docked poses are analyzed to identify the most stable binding mode, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the binding energy.

Theoretical Results

The following sections present expected quantitative data for **ethyl pyrazolo[1,5-a]pyridine-2-carboxylate** based on studies of structurally similar compounds.

Optimized Geometrical Parameters

The optimized geometry of the molecule can be predicted using DFT. For comparison, crystallographic data for a related compound, ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate, are presented.[5]

Table 1: Selected Bond Lengths and Angles from a Related Crystal Structure[5]

Parameter	Bond Length (Å)	Parameter	Bond Angle (°)
N1-N2	1.375	C7-N1-N2	110.2
N1-C7	1.345	C3-N2-N1	105.8
N2-C3	1.350	C4-C3-N2	111.5
C3-C3A	1.410	C3A-C4-C5	120.1
C3A-C7	1.390	C4-C5-C6	118.9
C4-C5	1.380	C5-C6-C7	119.5
C5-C6	1.400	C6-C7-C3A	120.0
C6-C7	1.390		

Note: Atom numbering may differ for [ethyl pyrazolo\[1,5-a\]pyridine-2-carboxylate](#).

Vibrational Frequencies

Predicted vibrational frequencies from DFT calculations can be compared with experimental IR spectra.

Table 2: Predicted vs. Experimental Vibrational Frequencies for a Similar Pyrazole Derivative[6]

Vibrational Mode	Calculated Frequency (cm ⁻¹)	Experimental Frequency (cm ⁻¹)	Assignment
C=O stretch	1702	1685	Carbonyl group of the ester
Aromatic C-H stretch	3041	3060	Aromatic C-H vibrations
C-N stretch	1350	1340	Pyrazole ring stretching
C-O stretch	1250	1245	Ester C-O stretching

Electronic Properties

The electronic properties of pyrazolo[1,5-a]pyridine derivatives have been investigated using DFT. These properties are crucial for understanding their reactivity and potential as fluorophores.[\[7\]](#)

Table 3: Calculated Electronic Properties of Pyrazolo[1,5-a]pyrimidine Derivatives[\[4\]](#)

Parameter	Value (eV)
HOMO Energy	-6.2 to -5.8
LUMO Energy	-2.1 to -1.5
HOMO-LUMO Gap	3.7 to 4.5
Dipole Moment (Debye)	2.5 to 5.0

Molecular Docking Performance

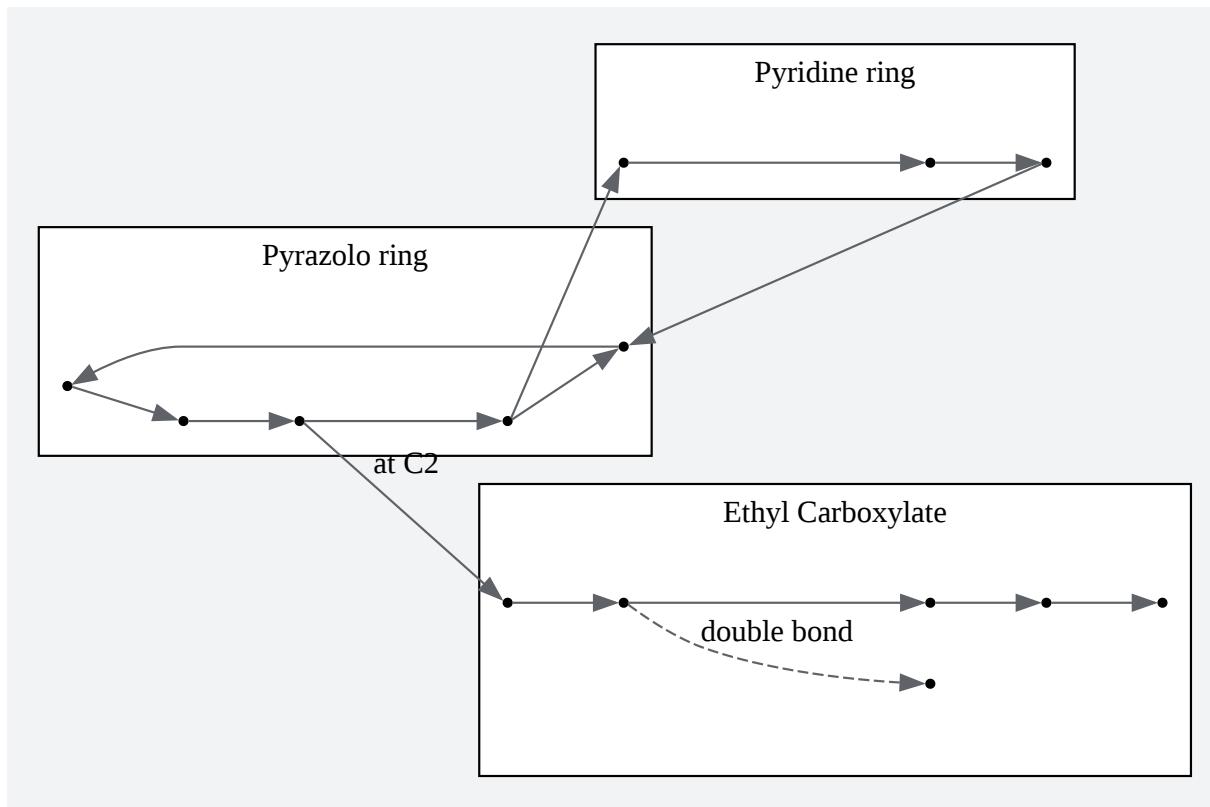
Molecular docking studies on pyrazolo[1,5-a]pyrimidine derivatives have shown their potential as inhibitors of various enzymes, such as cyclooxygenase (COX).[\[2\]](#)

Table 4: Molecular Docking Scores of Pyrazolo[1,5-a]pyrimidine Derivatives against COX-2[\[2\]](#)

Compound	Docking Score (kcal/mol)	Key Interacting Residues
Derivative 1	-8.5	Arg513, Tyr385, Ser530
Derivative 2	-9.2	Arg513, Tyr385, His90
Derivative 3	-8.9	Arg513, Tyr385, Val523

Visualizations

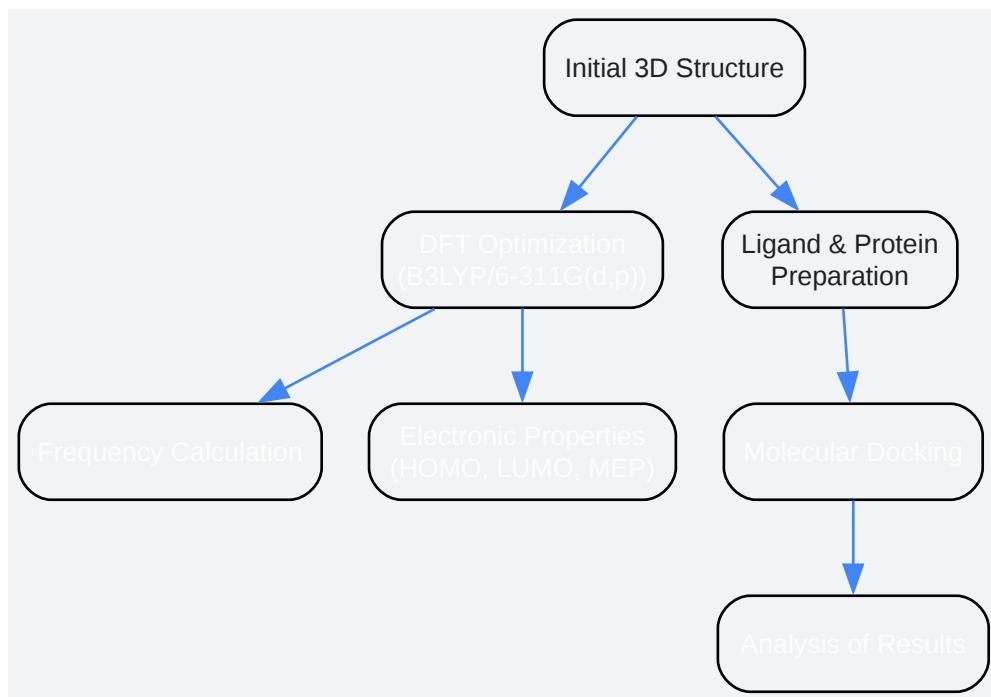
Molecular Structure



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Caption: Molecular structure of **Ethyl Pyrazolo[1,5-a]pyridine-2-carboxylate**.

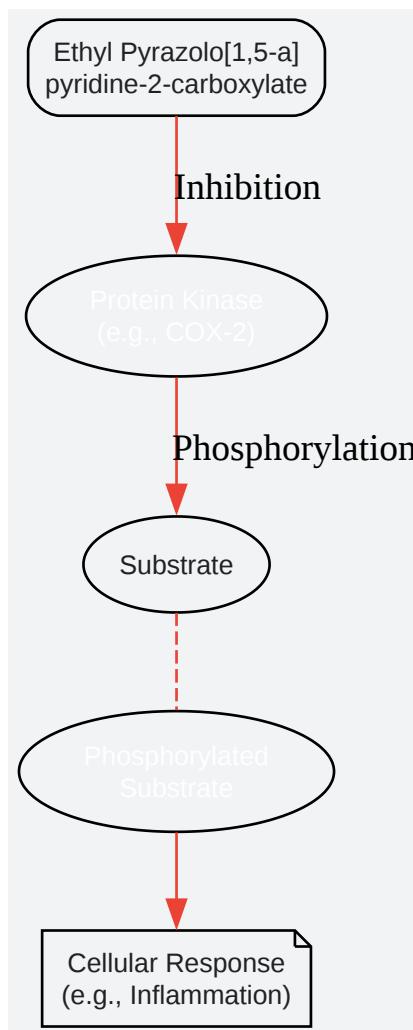
Computational Workflow



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Caption: General workflow for theoretical calculations.

Hypothetical Signaling Pathway Interaction



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Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Conclusion

Theoretical calculations provide invaluable insights into the chemical and biological properties of **ethyl pyrazolo[1,5-a]pyridine-2-carboxylate**. By employing methods such as DFT and molecular docking, researchers can predict its structure, reactivity, and potential as a therapeutic agent. The data and protocols outlined in this guide, derived from studies on analogous compounds, offer a solid foundation for future computational investigations of this promising molecule, thereby accelerating the drug discovery and development process.

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